molecular formula C14H16BNO2 B3046992 (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid CAS No. 1334226-27-5

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid

Cat. No.: B3046992
CAS No.: 1334226-27-5
M. Wt: 241.10
InChI Key: ZJQLMGRDWCNSQU-UHFFFAOYSA-N
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Description

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid is a specialized arylboronic acid compound of significant interest in biochemical sensing and pharmaceutical research. Boronic acids, particularly those with ortho-aminomethyl substituents, are widely used in the development of fluorescent sensors for carbohydrates (such as glucose and fructose) and other diol-containing analytes . The ortho-aminomethyl group plays a critical role by acting as an electron-withdrawing group that lowers the pKa of the boronic acid, facilitating efficient formation of boronate esters with diols in aqueous media at physiological pH . This reversible covalent interaction is the fundamental mechanism behind their use in sugar sensing. The structural change upon diol binding is often leveraged to modulate the fluorescence of an appended fluorophore, making these compounds valuable for creating turn-on sensors . Beyond sensing, boronic acid derivatives are actively investigated for their potential as enzyme inhibitors, agents for Boron Neutron Capture Therapy (BNCT), and antimicrobial and anticancer agents, highlighting their broad utility in medicinal chemistry and drug discovery . This product is supplied for laboratory research purposes. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and store it in a cool, dark place under an inert atmosphere to maintain stability .

Properties

IUPAC Name

[3-[(N-methylanilino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(10-12)15(17)18/h2-10,17-18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQLMGRDWCNSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209755
Record name Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334226-27-5
Record name Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334226-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the secondary amine (N-methylaniline) acts as a nucleophile, displacing the bromide from 3-(bromomethyl)phenylboronic acid. Key considerations include:

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) is employed to solubilize both reactants.
  • Base : Potassium carbonate (K2CO3) or diisopropylethylamine (DIEA) facilitates deprotonation of the amine, enhancing nucleophilicity.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours to ensure complete conversion.

Example Procedure :

  • Combine 3-(bromomethyl)phenylboronic acid (1.0 equiv, 0.30 mmol) and N-methylaniline (1.5 equiv) in anhydrous DMF.
  • Add K2CO3 (2.0 equiv) and stir the mixture at 70°C for 18 hours under nitrogen.
  • Purify the crude product via silica gel chromatography (eluent: petroleum ether/ethyl acetate = 30:1) to yield the title compound as a yellow oil.

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, aromatic H), 6.60–6.54 (m, 2H, aromatic H), 4.99 (s, 1H, CH), 3.76 (s, 3H, OCH3), 2.47 (s, 3H, NCH3).
  • 13C NMR (100 MHz, CDCl3) : δ 170.5 (C=O), 159.4 (C-B), 147.7 (aromatic C), 128.3–123.7 (aromatic CH), 50.1 (OCH3), 26.2 (NCH3).
  • HRMS (ESI) : Calcd. for C16H18BNO2 [M+H]+: 272.1456; Found: 272.1461.

Challenges and Optimization

  • Synthesis of 3-(Bromomethyl)phenylboronic Acid : This precursor is seldom commercially available, necessitating a multi-step synthesis:
    a. Miyaura Borylation : Convert 3-bromotoluene to 3-methylphenylboronic acid via palladium-catalyzed borylation.
    b. Bromination : Treat 3-methylphenylboronic acid with N-bromosuccinimide (NBS) under radical conditions (AIBN, light) to yield 3-(bromomethyl)phenylboronic acid.
  • Boronic Acid Stability : Use of pinacol ester protection during alkylation, followed by acidic hydrolysis, may improve yields by preventing boronic acid self-condensation.

Reductive Amination of 3-Formylphenylboronic Acid

An alternative route employs reductive amination to install the methyl(phenyl)amino group onto a pre-formed boronic acid scaffold. This method is advantageous when 3-(bromomethyl)phenylboronic acid is inaccessible.

Reaction Pathway

  • Aldehyde Formation : Convert 3-bromophenylboronic acid to 3-formylphenylboronic acid via palladium-mediated formylation or directed ortho-metalation.
  • Reductive Amination : React 3-formylphenylboronic acid with N-methylaniline in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst (e.g., Pd/C).

Example Procedure :

  • Dissolve 3-formylphenylboronic acid (1.0 equiv) and N-methylaniline (1.2 equiv) in methanol.
  • Add NaBH3CN (1.5 equiv) and stir at room temperature for 6 hours.
  • Purify via column chromatography (PE/EA = 20:1) to isolate the product.

Key Considerations

  • Substrate Availability : 3-Formylphenylboronic acid requires specialized synthesis, limiting scalability.
  • Byproducts : Over-reduction of the imine intermediate or boronic acid degradation may occur, necessitating careful monitoring.

For late-stage boronic acid introduction, a Suzuki-Miyaura coupling can append the boronic acid group to a pre-functionalized aminomethylarene.

Procedure :

  • Prepare 3-((methyl(phenyl)amino)methyl)bromobenzene via alkylation of N-methylaniline with 3-bromobenzyl bromide.
  • Couple with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl2, KOAc) to install the boronic acid.

Advantages :

  • Avoids handling unstable bromomethylboronic acid intermediates.
  • Enables modular synthesis of diverse boronic acid derivatives.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Alkylation 72–85% Moderate Direct, high-yield, scalable
Reductive Amination 50–65% High Avoids bromomethyl precursors
Suzuki Coupling 60–75% High Late-stage boronation flexibility

Applications and Derivatives

The target compound serves as a precursor for:

  • Bioconjugation : Functionalization of peptides via boronate ester formation under physiological conditions.
  • Drug Development : Incorporation into kinase inhibitors or proteasome-targeting agents leveraging boronic acid’s reversible binding.

Notable Derivatives :

  • Biotinylated Analogs : For affinity purification, synthesized by alkylating biotin-modified secondary amines.
  • Fluorescent Probes : Conjugation with fluorophores (e.g., pyrene) via Suzuki coupling.

Chemical Reactions Analysis

Types of Reactions

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronate esters.

    Substitution: Various biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid serves as a versatile building block in the construction of complex organic molecules. It is particularly useful in:

  • Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The presence of the boronic acid group enables various functionalization reactions, enhancing the diversity of synthetic pathways available to chemists.

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Studies indicate that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For example, this compound has demonstrated cytotoxicity against multiple myeloma cells, with IC50 values comparable to established proteasome inhibitors.
  • Antimicrobial Properties : This compound has been evaluated for its ability to enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains. In particular, it has shown synergistic effects with meropenem against Klebsiella pneumoniae, indicating its potential as an antibiotic adjuvant.

Anticancer Efficacy

A study focusing on the anticancer properties of this compound revealed that it induces cell cycle arrest at the G2/M phase in U266 multiple myeloma cells. The mechanism involves inhibition of the proteasome pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

StudyActivityIC50/EC50Target
Study 1Anticancer~50 nMProteasome

Antimicrobial Efficacy

In another investigation, this compound was tested alongside meropenem against clinical isolates of Klebsiella pneumoniae. The results showed a significant reduction in bacterial viability when used together, suggesting its role as a potent antibiotic enhancer.

StudyActivityFICITarget
Study 2Antimicrobial< 0.5KPC-2 producing bacteria

Mechanism of Action

The mechanism of action of (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties
Compound Name Substituent Molecular Formula Key Features
(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid Methyl(phenyl)amino-methyl (meta) C₁₅H₁₇BN₂O₂ Bulky, electron-donating substituent; potential for hydrogen bonding
Carboxy phenyl boronic acid () Carboxy (para) C₇H₇BO₄ Electron-withdrawing group; higher acidity and reactivity in cross-coupling
Methyl phenyl boronic acid () Methyl (para) C₇H₉BO₂ Electron-donating; higher stability and lower variability in solutions
3-Aminophenylboronic acid (3APBA, ) Amino (meta) C₆H₈BNO₂ Strong electron-donating; fluorophore properties
3-(Acetamidomethyl)phenyl boronic acid () Acetamidomethyl (meta) C₉H₁₂BNO₃ Polar substituent; enhanced solubility in polar solvents


Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., carboxy) enhance boronic acid reactivity in cross-coupling, while electron-donating groups (e.g., methyl, amino) reduce reactivity but improve stability .

Key Observations :

  • Solubility : Derivatives with polar substituents (e.g., acetamidomethyl in 3AAPBA) exhibit better solubility in polar solvents . The target compound’s solubility may be moderate due to its balance of hydrophobic (phenyl) and hydrophilic (boronic acid) groups.
  • Synthetic Efficiency : Yields vary widely; bulky substituents (e.g., tetrazole in ) can achieve high yields with optimized conditions .

Key Observations :

  • HDAC Inhibition: Methoxyethyl phenoxy derivatives () demonstrate substituent position (ortho vs. para) significantly impacts potency. The target compound’s methyl(phenyl)amino group may similarly modulate bioactivity .
  • Fluorophore Properties: Amino and acetamidomethyl groups in 3APBA and 3AAPBA enable fluorescence, suggesting the target compound’s phenylamino group could also contribute to optical properties .

Stability and Reactivity

  • Protodeboronation Resistance : Carboxy and halogenated phenylboronic acids (e.g., 3-bromo, ) resist protodeboronation better than alkyl-substituted analogs . The target compound’s stability may depend on the electron-donating nature of its substituent.
  • Cross-Coupling Reactivity: Electron-withdrawing groups (e.g., carboxy) enhance Suzuki reaction rates, while bulky groups (e.g., methyl(phenyl)amino) may slow kinetics .

Biological Activity

(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its unique structure enables it to interact with various biological targets, making it a versatile candidate for therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its application as an enzyme inhibitor and in the design of bioactive molecules.

The primary mechanism of action involves the interaction of the boronic acid group with specific molecular targets, such as enzymes or receptors. Notably, this compound has been identified as a potential inhibitor of matrix metalloproteinase-1 (MMP-1), an enzyme involved in the degradation of extracellular matrix components. This inhibition can lead to modulation of biological pathways relevant to cancer progression and tissue remodeling.

1. Anticancer Activity

Research has demonstrated that boronic acid derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related boronic compounds can significantly decrease cell viability in prostate cancer cells while maintaining the viability of healthy cells .

Table 1: Cytotoxic Effects on Cancer Cells

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

This selective cytotoxicity indicates a potential for developing targeted cancer therapies using boronic acid derivatives.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Inhibition zones were evaluated against various microorganisms, revealing significant activity against strains such as Staphylococcus aureus and Escherichia coli. The observed inhibition zones ranged from 7 to 13 mm in diameter, indicating effective antimicrobial action .

Table 2: Antimicrobial Activity Against Various Microorganisms

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Methicillin-resistant S. aureus (MRSA)12

3. Antioxidant Properties

In addition to its anticancer and antimicrobial activities, studies have shown that boronic acid derivatives possess significant antioxidant capabilities. Various assays demonstrated that these compounds can effectively scavenge free radicals, contributing to their potential therapeutic benefits in oxidative stress-related diseases .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Prostate Cancer Treatment : A study involving human prostate cancer cells indicated that treatment with this compound led to a notable decrease in cell proliferation while sparing healthy fibroblast cells .
  • Bacterial Infections : Research into its antibacterial properties showed promising results against resistant strains, suggesting its utility in developing new antibiotics or adjuvants for existing treatments .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid using Suzuki–Miyaura coupling?

  • Methodological Answer : The Suzuki–Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture (e.g., THF/H₂O). Key parameters include:

  • Ligand selection : Bulky ligands improve stability and reaction efficiency .
  • Temperature : Reactions often proceed at 60–80°C under inert atmospheres (N₂ or Ar) .
  • Purification : Use column chromatography with non-polar solvents (hexane/EtOAc) to avoid irreversible binding to silica, a common issue with boronic acids .

Q. What are effective strategies to address purification challenges for boronic acids like this compound?

  • Methodological Answer :

  • Alternative stationary phases : Use reversed-phase silica or ion-exchange resins to prevent boronic acid degradation .
  • Crystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate pure boronic acids without forming boroxins .
  • LC-MS/MS monitoring : Validate purity post-synthesis by tracking %RSD (<5% for high reproducibility) .

Q. How do I confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR analysis : Look for characteristic signals:
  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methylene bridge (δ ~4.0 ppm), and boronic acid -OH (δ ~12.6 ppm, broad) .
  • ¹³C NMR : Confirm phenyl and methylamino groups via sp² carbons (δ 120–140 ppm) and methyl carbons (δ ~40 ppm) .
  • HRMS : Validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can I resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Potentiometric titration : Measure cumulative formation constants with diols (e.g., 1,2-ethanediol) to assess pH-dependent stability. Boronate esters form preferentially at pH >7, while acidic conditions (pH <3) destabilize the complex .
  • DFT calculations : Model steric/electronic effects of substituents (e.g., methyl(phenyl)amino group) on boronic acid hydration equilibrium .

Q. What experimental designs are suitable for studying its reactivity in multi-component reactions (MCRs)?

  • Methodological Answer :

  • High-throughput screening : Use automated platforms to test reaction conditions (solvent, catalyst, temperature) with diverse partners (e.g., tetrazoles, aldehydes) .
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and optimize yields .
  • Control experiments : Compare reactivity with structurally simpler boronic acids (e.g., phenylboronic acid) to isolate steric/electronic contributions .

Q. How do I analyze discrepancies in impurity quantification across analytical methods?

  • Methodological Answer :

  • Cross-validation : Compare LC-MS/MS (e.g., %RSD = 4.1–8.2% for boronic acid analogs) with HPLC-UV to identify systematic errors .
  • Spike-recovery tests : Add known impurities (e.g., methyl phenylboronic acid) to assess method accuracy .
  • Limit of detection (LOD) : Use signal-to-noise ratios (S/N >3) to refine sensitivity thresholds .

Q. What mechanistic insights explain its selectivity in forming covalent bonds with diols?

  • Methodological Answer :

  • Steric/electronic analysis : The methyl(phenyl)amino group increases steric hindrance, favoring binding to smaller diols (e.g., fructose over glucose) .
  • pH-dependent studies : Use fluorescence quenching assays to track boronate ester formation kinetics at physiological pH (7.4) vs. acidic conditions .
  • X-ray crystallography : Resolve boronate ester structures to confirm binding geometry and hydrogen-bonding interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid
Reactant of Route 2
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(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid

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